3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Synthesis and Reactivity
- The compound is involved in the synthesis of functionalized 1H-pyrimidines through reactions with cyclic oxalyl compounds, where it demonstrates moderate yields in synthesis processes (Altural et al., 1989).
Antithrombotic Applications
- It serves as a precursor in the synthesis of new antithrombotic compounds, showing promising cerebral and peripheral effects. The synthesis process of these antithrombotic compounds from the precursor demonstrates good yield and efficiency (Furrer et al., 1994).
Ionization and Methylation Studies
- Studies have focused on its ionization and methylation reactions. These studies provide insights into the physical properties and chemical behaviors of purine-6,8-diones, essential for further applications in various fields (Rahat et al., 1974).
Anticancer Activity
- There's research on the design, molecular modeling, and synthesis of new purine-diones, including 3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, with potential anticancer activity. These compounds have shown promising results against specific cancer cell lines (Hayallah, 2017).
Biological Activity in Medicinal Chemistry
- It has been used in the synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione, evaluated for their biological activities in various medical applications (Kim et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-24-19-18(20(28)27(22(24)29)15-16-9-4-2-5-10-16)26-14-8-13-25(21(26)23-19)17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUZCAQBCDGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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